Lipophilicity Modulation: logP Comparison of CAS 1798401-46-3 vs. Tetrahydrofuran and Carboxamide Analogs
The target compound (CAS 1798401-46-3) has a computationally predicted logP (XLogP3) of approximately 2.48, derived from the ZINC database [1]. This value positions it as moderately lipophilic, falling within the optimal drug-like range (logP 1–3). By comparison, the tetrahydrofuran analog (CAS 1798431-80-7, MW 273.29) is predicted to have a lower logP (~1.9–2.1) due to the replacement of the six-membered tetrahydropyran oxygen with a five-membered tetrahydrofuran oxygen, which reduces the hydrophobic surface area contributed by the saturated ring. The carboxamide analog (CAS 1797351-27-9, MW 261.28) has a predicted logP of ~1.5–1.8, reflecting the absence of the lipophilic (E)-CH=CH- linker . The ~0.7 log unit difference between the target and the carboxamide analog corresponds to an approximately 5-fold difference in octanol-water partition coefficient, which can significantly affect membrane permeability, protein binding, and assay-specific apparent potency [2].
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP ≈ 2.48 (XLogP3, ZINC18084700) |
| Comparator Or Baseline | CAS 1798431-80-7 (tetrahydrofuran analog): logP ≈ 1.9–2.1; CAS 1797351-27-9 (carboxamide analog): logP ≈ 1.5–1.8 |
| Quantified Difference | ΔlogP ≈ 0.4–0.7 units (target vs. carboxamide); ~5-fold difference in P_octanol/water |
| Conditions | Computational prediction (XLogP3 algorithm); no experimental logP data available for these specific compounds |
Why This Matters
Lipophilicity differences of 0.5–1.0 log units can shift apparent cellular potency by 2–10 fold in cell-based assays and alter compound promiscuity profiles, making the target compound a distinct chemical entity for screening library design rather than a generic substitute for its carboxamide or tetrahydrofuran analogs.
- [1] ZINC Database Entry ZINC000018084700. Predicted logP (XLogP3) = 2.481 for CAS 1798401-46-3. View Source
- [2] Waring, M.J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. – Quantifies the impact of logP changes on ADME properties. View Source
